2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine
Overview
Description
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biomolecule-ligand interactions and structure-based drug design
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methylpyridine
- 2-chloro-5-(chloromethyl)pyridine
- 2-chloro-5-methoxypyridine
Uniqueness
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine is unique due to the presence of both a pyridine and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-2-8(6-11-9)7-13-5-1-4-12-13/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLFPKGXLUIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324639 | |
Record name | 2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955966-95-7 | |
Record name | 2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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